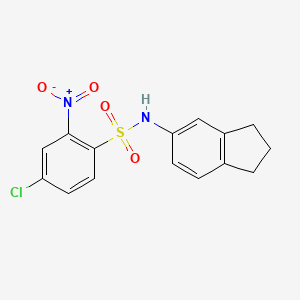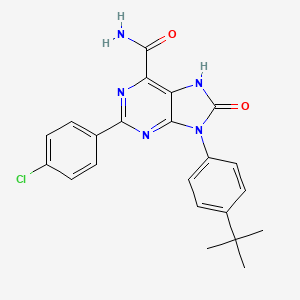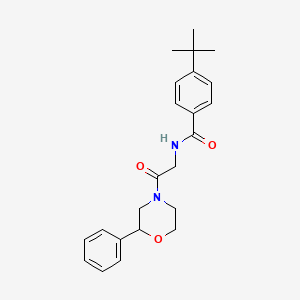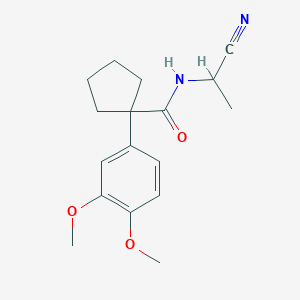![molecular formula C16H11NO4 B3016529 (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid CAS No. 496775-96-3](/img/structure/B3016529.png)
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzo[de]isoquinoline, which is a type of polycyclic aromatic hydrocarbon. The “dioxo” in the name suggests the presence of two carbonyl (C=O) groups, and the “but-2-enoic acid” indicates a four-carbon chain with a double bond and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of the carbonyl groups could introduce some polarity to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carbonyl group or the double bond in the side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The aromatic rings would likely make it relatively stable, while the carbonyl and carboxylic acid groups could allow it to participate in hydrogen bonding .Applications De Recherche Scientifique
Pharmaceutical Compounds Synthesis
This compound is a key precursor in the synthesis of various pharmaceutical compounds . Its structure is pivotal in constructing benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which are found in numerous biologically active natural products and pharmaceuticals . These compounds have potential applications in drug development due to their unique tetracyclic N-heterocycles.
Biological Activity
Derivatives of this compound have shown significant biological activity . For instance, certain amide derivatives exhibit high fungicidal activity against pathogens like Alternaria solani and Fusarium graminearum . This suggests its utility in developing new fungicides and antimicrobial agents.
Material Science
In the field of material science , the compound’s derivatives can be used to create functional materials. The unique chemical structure allows for the development of new materials with potential applications in electronics, photonics, and as catalysts in various chemical reactions .
Organic Synthesis Methodology
The compound serves as an important reagent in organic synthesis methodology . It’s involved in radical strategies for constructing complex molecules, which is crucial for the development of synthetic routes that are more efficient, economical, and environmentally friendly .
Photocatalysis
It has applications in photocatalysis , where it’s used in visible light-mediated synthesis. This is part of a greener alternative to conventional synthesis methods, offering a pathway to more sustainable chemical processes .
Chemical Research
In chemical research , the compound is used to explore new reactions and pathways. Its versatility makes it a valuable tool for chemists to understand and manipulate chemical properties for various applications .
Catalysis
The compound can act as a catalyst or a part of a catalytic system in chemical reactions. This is particularly useful in reactions that require precise control over the reaction conditions and outcomes .
Analytical Chemistry
Lastly, in analytical chemistry , this compound could be used as a standard or reference material in chromatography and spectrometry to identify and quantify other substances .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-8H,9H2,(H,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEVAPSVYAMJBM-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)




![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)
![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)